N-butylazetidine-3-carboxamide
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Overview
Description
N-butylazetidine-3-carboxamide is a four-membered heterocyclic compound containing an azetidine ring with a butyl group attached to the nitrogen atom and a carboxamide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butylazetidine-3-carboxamide typically involves the amidation of azetidine-3-carboxylic acid with butylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-butylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
Oxidation: Azetidine-3-carboxylic acid derivatives.
Reduction: N-butylazetidine-3-amine.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
N-butylazetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-butylazetidine-3-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or activate receptors that regulate cell signaling .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxamide: Lacks the butyl group, resulting in different chemical and biological properties.
N-methylazetidine-3-carboxamide: Contains a methyl group instead of a butyl group, leading to variations in reactivity and applications.
N-ethylazetidine-3-carboxamide: Features an ethyl group, which affects its solubility and interaction with biological targets.
Uniqueness
N-butylazetidine-3-carboxamide stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
N-butylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-10-8(11)7-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSWVZCEBXXZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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